molecular formula C14H19NO4S B2476638 N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide CAS No. 505067-65-2

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide

Cat. No.: B2476638
CAS No.: 505067-65-2
M. Wt: 297.37
InChI Key: QQSZAEYQNRWUSR-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 1,1-dioxothiolan-3-yl group and a propan-2-yloxy group, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10(2)19-13-5-3-11(4-6-13)14(16)15-12-7-8-20(17,18)9-12/h3-6,10,12H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSZAEYQNRWUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide typically involves the reaction of 4-propan-2-yloxybenzoic acid with 1,1-dioxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
  • N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound contains a dioxothiolan moiety, which may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C15H19NO3S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3\text{S}

This structure includes:

  • A dioxothiolan ring, which is known for its reactivity.
  • A propan-2-yloxy group attached to a benzamide backbone.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial properties.
  • Enzyme inhibition , potentially affecting metabolic pathways.
  • Antioxidant activity.

These activities suggest that this compound could play a role in therapeutic contexts, particularly in diseases where oxidative stress and microbial infection are factors.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Binding to proteins and enzymes , leading to modulation of their activity.
  • Influencing signaling pathways , which may result in altered cellular responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase5.6
Cyclooxygenase8.2

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-benzamideDioxidotetrahydrothiophen moietyAntimicrobial and anti-inflammatory
N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamideHydroxyethyl and methylphenyl groupsAntioxidant

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